![molecular formula C13H8BrIN2O2S B1441211 4-Brom-2-iod-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin CAS No. 889939-26-8](/img/structure/B1441211.png)
4-Brom-2-iod-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
“4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a derivative of azaindole . Azaindoles and their derivatives exhibit significant biological activities and have contributed to the generation of new therapeutic agents .
Synthesis Analysis
The synthesis of this compound was based on the selective Suzuki cross-coupling of “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” with diverse phenylboronic acids to give the 2-aryl intermediates in good yields .Molecular Structure Analysis
The indole ring in this compound is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Entwicklung von Kinase-Inhibitoren
Diese Verbindung wurde bei der Synthese von GSK1070916 verwendet, einem potenten und selektiven Inhibitor der Aurora B/C-Kinase . Das Azaindol-Gerüst, zu dem diese Verbindung gehört, ist bei der Entwicklung von Kinase-Inhibitoren von Bedeutung und bietet strukturelle Einblicke für die Herstellung potenterer und selektiverer Medikamente .
Organische Synthese: Suzuki-Miyaura-Kupplung
In der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, dient diese Verbindung als Vorläufer. Die Reaktion ist ein Eckpfeiler bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird aufgrund ihrer milden und funktionellen Gruppen toleranten Bedingungen weit verbreitet eingesetzt .
Agrarchemie: Synthese von fluorierten Pyridinen
Die Synthese von fluorierten Pyridinen, die wertvoll für die Entwicklung landwirtschaftlicher Produkte mit verbesserten Eigenschaften sind, umfasst Verbindungen wie 4-Brom-2-iod-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin. Diese Verbindungen sind unerlässlich, um Fluoratome in Leitstrukturen für agrochemische Kandidaten einzuführen .
Materialwissenschaft: Hexakoordinierte Komplexe
In der Materialwissenschaft werden verwandte Brompyrazol-Verbindungen zur Herstellung fester hexakoordinierter Komplexe verwendet, die Auswirkungen auf die Entwicklung neuer Materialien mit spezifischen magnetischen und leitfähigen Eigenschaften haben .
Umweltwissenschaften: Katalysatorentwicklung
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht explizit erwähnt werden, kann die Verwendung dieser Verbindung bei der Entwicklung von Katalysatoren, wie beispielsweise bei der Suzuki-Miyaura-Kupplung, indirekt zur Schaffung umweltfreundlicher Prozesse beitragen .
Analytische Chemie: Medikamentenentwicklung
Die Rolle der Verbindung bei der Entdeckung von Kinase-Inhibitoren unterstreicht auch ihre Bedeutung in der analytischen Chemie, wo sie durch strukturbasiertes Drug Design zur Medikamentenanalyse und -validierung beiträgt .
Biochemie: TRK-Inhibitoren
In der Biochemie werden Derivate dieser Verbindung als TRK-Inhibitoren synthetisiert, die eine entscheidende Rolle bei der Proliferation und Differenzierung von Zellen spielen, und deren Überexpression zu Krebs führen kann .
Pharmazeutisches Ingenieurwesen: Radiobiologie
Verbindungen wie this compound werden bei der Synthese von radiomarkierten Verbindungen für die lokale Strahlentherapie von Krebs verwendet, was ihre Anwendung in der pharmazeutischen Technik und Radiobiologie zeigt .
Wirkmechanismus
Zukünftige Richtungen
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” and similar compounds may continue to play a significant role in future research and development.
Biochemische Analyse
Biochemical Properties
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with various kinases, including Aurora B/C kinase, which is involved in cell division and has implications in cancer therapy . The interaction between 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine and these kinases typically involves binding to the ATP-binding site, thereby inhibiting the kinase activity and preventing phosphorylation of target proteins.
Cellular Effects
The effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of Aurora B/C kinase disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects the JAK/STAT pathway, which is crucial for cell proliferation and survival . These cellular effects make 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine a promising candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, leading to enzyme inhibition. This binding is facilitated by the unique structural features of the compound, including the bromine and iodine atoms, which enhance its affinity for the kinase active site . The inhibition of kinase activity results in the downregulation of phosphorylation-dependent signaling pathways, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent effects on cellular functions, such as continued cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, its effects on metabolic flux and metabolite levels have been studied, revealing alterations in cellular metabolism that contribute to its therapeutic effects.
Transport and Distribution
The transport and distribution of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . These interactions influence the localization and accumulation of the compound within target tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its therapeutic potential by ensuring precise delivery to its site of action.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCKOYFZXMUSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677203 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-26-8 | |
| Record name | 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

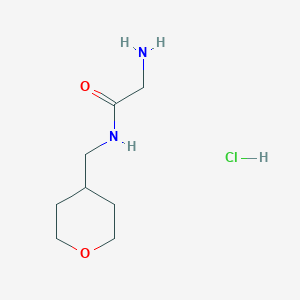
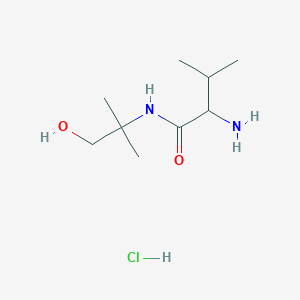
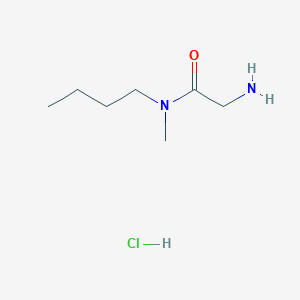



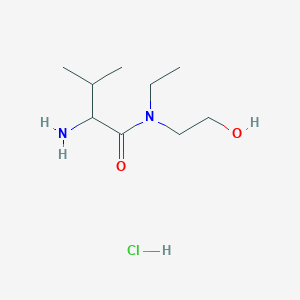

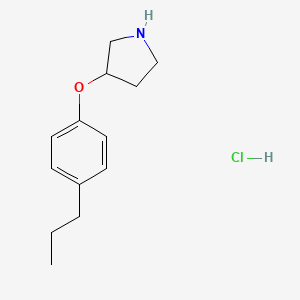
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)
![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
